molecular formula C15H20BrNO4 B14536264 Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)- CAS No. 62457-32-3

Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)-

Cat. No.: B14536264
CAS No.: 62457-32-3
M. Wt: 358.23 g/mol
InChI Key: CMHMLBARZHTSJN-UHFFFAOYSA-N
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Description

Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)- is a synthetic organic compound with the molecular formula C15H20BrNO4 It is characterized by the presence of a glycine moiety substituted with a 2-bromo-3-butoxy-1-oxo-3-phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)- typically involves the reaction of glycine with a suitable brominated phenylpropyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Nucleophilic Substitution: Substituted glycine derivatives.

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-(2-bromo-3-butoxy-1-oxo-3-phenylpropyl)- is unique due to the presence of the 2-bromo-3-butoxy-1-oxo-3-phenylpropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

62457-32-3

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

2-[(2-bromo-3-butoxy-3-phenylpropanoyl)amino]acetic acid

InChI

InChI=1S/C15H20BrNO4/c1-2-3-9-21-14(11-7-5-4-6-8-11)13(16)15(20)17-10-12(18)19/h4-8,13-14H,2-3,9-10H2,1H3,(H,17,20)(H,18,19)

InChI Key

CMHMLBARZHTSJN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=CC=CC=C1)C(C(=O)NCC(=O)O)Br

Origin of Product

United States

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